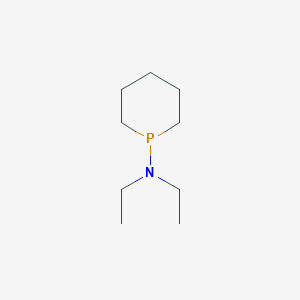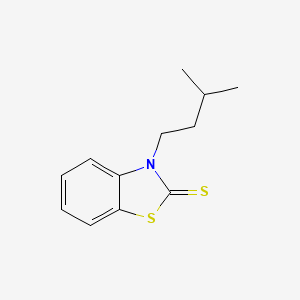
3-(3-Methylbutyl)-1,3-benzothiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbutyl)-1,3-benzothiazole-2(3H)-thione is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a 3-methylbutyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 2-mercaptobenzothiazole with 3-methylbutyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylbutyl)-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
3-(3-Methylbutyl)-1,3-benzothiazole-2(3H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbutyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 3-(3-Methylbutyl)-1,3-benzothiazole-2(3H)-thione.
Benzothiazole: The parent compound with a simpler structure.
3-Methylbutylbenzene: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the 3-methylbutyl group, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
33682-60-9 |
|---|---|
Formule moléculaire |
C12H15NS2 |
Poids moléculaire |
237.4 g/mol |
Nom IUPAC |
3-(3-methylbutyl)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C12H15NS2/c1-9(2)7-8-13-10-5-3-4-6-11(10)15-12(13)14/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
XYXNWIFJDBDPSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C2=CC=CC=C2SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


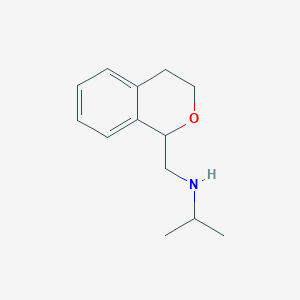
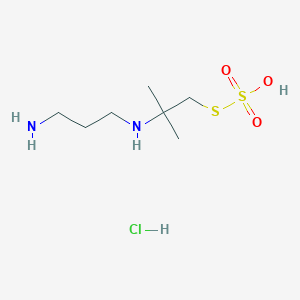
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)


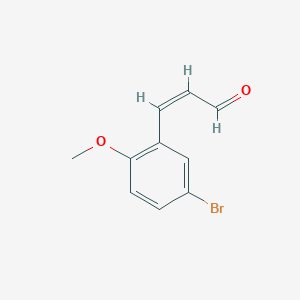
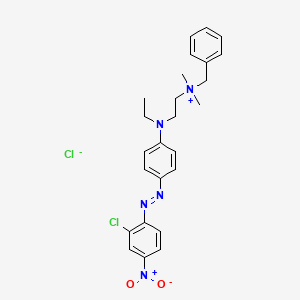

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

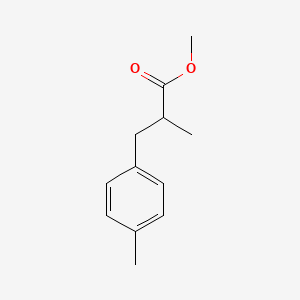
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)

